Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate
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Description
Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate has been utilized in the synthesis of highly functionalized 2-pyrrolidinones. This compound was key in the creation of novel macrocyclic Tyk2 inhibitors, exemplifying its utility in developing potent and selective inhibitors (Sasaki et al., 2020).
Asymmetric Synthesis
This compound plays a crucial role in the enantioselective synthesis of pyrrolidines, as demonstrated by Chung et al. (2005), who achieved a 71% overall yield in synthesizing N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid. This highlights its importance in the field of asymmetric synthesis, particularly in producing chiral compounds with high enantiomeric excess (Chung et al., 2005).
Crystallography and Molecular Structure Analysis
Naveen et al. (2007) utilized tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate in their work on crystallography. This compound was synthesized and characterized through spectroscopic methods and X-ray diffraction studies, illustrating its significance in structural analysis and molecular design (Naveen et al., 2007).
Intermediate in Pharmaceutical Synthesis
The compound is a valuable intermediate in the synthesis of small molecule anticancer drugs, as highlighted by Zhang et al. (2018). They demonstrated a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is crucial in developing anticancer therapeutics (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl 2-(1-formylcyclopropyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-4-5-10(14)13(9-15)6-7-13/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFITVKBEWVTPJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2(CC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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